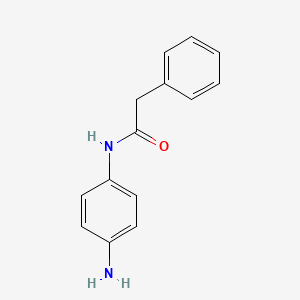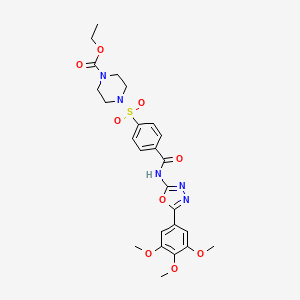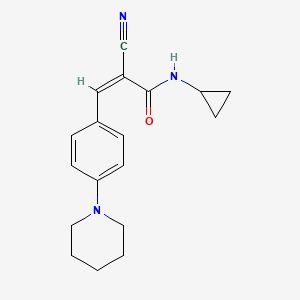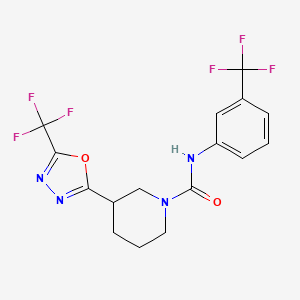
2-Chloro-5,7-dimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Chloro-5,7-dimethoxyquinoline and its derivatives often involves peptide coupling reactions . The parent compound and new quinoline derivatives are prepared from the corresponding quinoline hydrazones and substituted carboxylic acids . Further modification of the parent compound can be achieved by replacement of the quinoline moiety with other aromatic systems .
Molecular Structure Analysis
The molecular formula of this compound is C11H10ClNO2. Its InChI code is 1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 251.67 . It is stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Synthesis and Chemical Properties
- The sonochemical dehalogenation of 2,4-dichloroquinoline, including derivatives like 5,7-dimethoxy-2,4-dichloroquinoline, is a key synthetic approach in the preparation of dimethoxyquinolines. These compounds are challenging to produce via traditional methods like the Skraup reaction. The study also presents detailed NMR chemical shift assignments for these compounds (Osborne & Warmsley, 1994).
- Electrodimerization of quinoline derivatives, including 5,7-dichloro-8-hydroxyquinoline, in basic media has been explored, revealing the dimerization of radicals formed in charge transfer steps, typical of quinoline derivatives (Claret et al., 1987).
Applications in Catalysis and Material Science
- Chiral Pt(II)/Pd(II) pincer complexes, involving derivatives like (5,7)-dimethoxyquinolines, have been synthesized and used in catalytic asymmetric aldol and silylcyanation reactions. These compounds demonstrate significant potential in asymmetric catalysis (Yoon et al., 2006).
- The demethylation of 2,7-dimethoxyquinoline-3-carbaldehyde and its derivatives, including 2-chloro-7-methoxyquinoline-3-carbaldehyde, has been investigated. This study provides insight into the influence of substituents on the demethylation process, crucial for material science and organic synthesis applications (Belferdi et al., 2016).
Pharmaceutical and Biological Research
- Research on 2-chloroquinoline incorporated pyrazoline derivatives, including their antimicrobial activity against various bacterial and fungal strains, highlights the potential of these compounds in pharmaceutical applications (Bawa et al., 2009).
- A study on the synthesis and evaluation of quinoline derivatives for their immunosuppressive activity suggests the potential of these compounds, including 5,7-dimethoxyquinolin-4-yl derivatives, in developing new immunosuppressive drugs (Liu et al., 2009).
- Platinum(II) complexes with 5,7-dichloro-8-quinolinol and related compounds have been studied for their anticancer potential, providing insights into the development of new cancer therapies (Živković et al., 2018).
Environmental and Analytical Applications
- The characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrates its potential as a chemosensor for cadmium, highlighting applications in environmental monitoring and analytical chemistry (Prodi et al., 2001).
Safety and Hazards
The safety information for 2-Chloro-5,7-dimethoxyquinoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and specific instructions in case of contact with skin or eyes, or if swallowed .
特性
IUPAC Name |
2-chloro-5,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNBZDNWUYWVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)Cl)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79249-32-4 |
Source


|
| Record name | 2-chloro-5,7-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)

![6-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2457497.png)



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2457508.png)

